molecular formula C19H17N3O3S B2538998 3,5-dimethyl-1-(4-methylbenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 433947-55-8

3,5-dimethyl-1-(4-methylbenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2538998
CAS No.: 433947-55-8
M. Wt: 367.42
InChI Key: OINKNTYBIBRIDB-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(4-methylbenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(4-methylbenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the methylbenzoyl group: This step involves the acylation of the pyrazole ring using 4-methylbenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the nitrophenylsulfanyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-nitrophenylsulfanyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(4-methylbenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(4-methylbenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1-(4-methylbenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole: Unique due to its specific substituents.

    3,5-dimethyl-1-(4-methylbenzoyl)-4-phenyl-1H-pyrazole: Lacks the nitrophenylsulfanyl group.

    3,5-dimethyl-1-(4-chlorobenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole: Contains a chlorobenzoyl group instead of a methylbenzoyl group.

Uniqueness

The presence of both the methylbenzoyl and nitrophenylsulfanyl groups in this compound makes it unique compared to other pyrazole derivatives

Properties

IUPAC Name

[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12-4-6-15(7-5-12)19(23)21-14(3)18(13(2)20-21)26-17-10-8-16(9-11-17)22(24)25/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINKNTYBIBRIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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